molecular formula C13H10N2 B8303040 2-Amino-6-(1-phenylethyn-2-yl)pyridine

2-Amino-6-(1-phenylethyn-2-yl)pyridine

Cat. No. B8303040
M. Wt: 194.23 g/mol
InChI Key: HYHYJWDOJNPEKC-UHFFFAOYSA-N
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Patent
US06127390

Procedure details

A solution of 2-amino-6-bromopyridine (200 mg, 1.16 mmol), 1-phenylacetylene (142 mg, 1.39 mmol), bis(triphenylphosphine) palladium (II) chloride (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) in 2 mL triethylamine was stirred at 60° C. in a sealed tube for 18 hours. The reaction was cooled and concentrated in vacuo to a dark oil. The oil was purified by gravity column chromatography over silica gel with 2% methanol/chloroform to give the desired product as a brown oil. 400 Mhz H1NMR (CDCl3): 4.57(br s, 2H), 6.49(d, 1H), 6.93(d, 1H), 7.38(m, 3H), 7.41(t, 1H), 7.58(d, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
14 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(N(CC)CC)C.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:16]#[C:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
142 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
bis(triphenylphosphine) palladium (II) chloride
Quantity
14 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
CuI
Quantity
2 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by gravity column chromatography over silica gel with 2% methanol/chloroform

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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